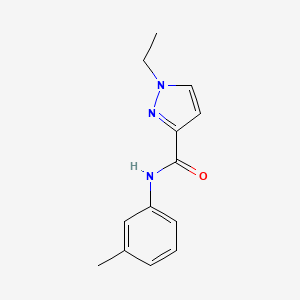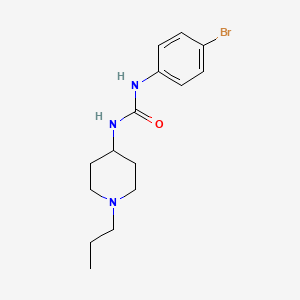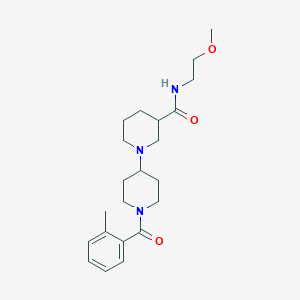
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as CB1 receptor antagonists. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis.
Mecanismo De Acción
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a selective antagonist of the CB1 receptor, which is primarily found in the brain. The CB1 receptor is responsible for the psychoactive effects of cannabis, as well as for the regulation of appetite, pain, and mood. 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide binds to the CB1 receptor and prevents the activation of the receptor by endocannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in the activity of the endocannabinoid system and a reduction in the effects of cannabis and other drugs that act on this system.
Biochemical and Physiological Effects:
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to reduce food intake and body weight in preclinical models of obesity, possibly by decreasing the activity of the endocannabinoid system in the brain. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine, possibly by decreasing the activity of the endocannabinoid system in the mesolimbic dopamine system. 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has also been investigated for its potential use as an analgesic and for its effects on anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for the CB1 receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of using 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is its relatively low potency compared to other CB1 receptor antagonists, which may require higher doses to achieve the desired effects.
Direcciones Futuras
Future research on 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide could focus on its potential use as a treatment for obesity, drug addiction, and other disorders related to the endocannabinoid system. It could also investigate the effects of 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide on other systems in the brain and body, as well as its potential use as an analgesic and for its effects on anxiety and depression. Additionally, research could focus on developing more potent and selective CB1 receptor antagonists that could be used in clinical settings.
Métodos De Síntesis
The synthesis of 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methylphenylamine to form the amide. The final step involves the reduction of the nitro group to the corresponding amine using palladium on charcoal and hydrogen gas.
Aplicaciones Científicas De Investigación
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models as a potential treatment for obesity, drug addiction, and other disorders related to the endocannabinoid system. It has been shown to reduce food intake and body weight in obese rats and to decrease the rewarding effects of drugs of abuse such as cocaine and morphine. 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has also been investigated for its potential use in treating anxiety and depression, as well as for its analgesic properties.
Propiedades
IUPAC Name |
1-ethyl-N-(3-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-16-8-7-12(15-16)13(17)14-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKALHKPHMIEWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(cyclobutylmethyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5483449.png)
![methyl 3-({[(2,5-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5483456.png)
![ethyl 2-[(4-chlorobenzyl)thio]-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B5483464.png)

![6-(2-fluorophenyl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483474.png)
![1-[(dimethylamino)sulfonyl]-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5483482.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5483508.png)
![6-methyl-3-(4-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5483512.png)
![2-(dimethylamino)ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B5483514.png)
![1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5483522.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5483541.png)
![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5483547.png)

